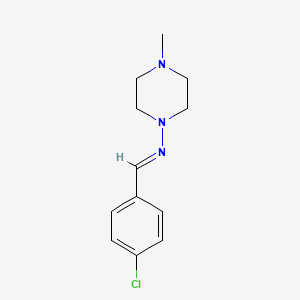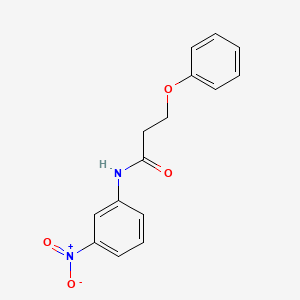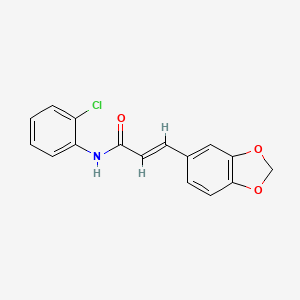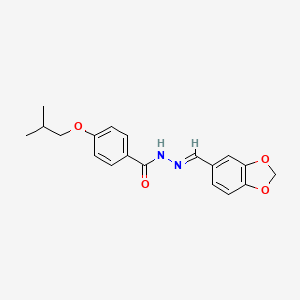![molecular formula C16H13F3N4OS B5551947 N-[2-(1H-pyrazol-1-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5551947.png)
N-[2-(1H-pyrazol-1-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrazole-4-carboxamides involves multiple steps, starting from basic reactants to more complex intermediates. One approach describes the preparation of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides through a five-step solution-phase chemistry, indicating the versatility and complexity of synthesis methods for compounds within this class (Donohue et al., 2002). Another study highlights the TBTU-mediated synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides, showcasing the variety of catalysis and base usage in these reactions (Prabakaran, Khan, & Jin, 2012).
Molecular Structure Analysis
The molecular structure of compounds in the pyrazole-4-carboxamide family has been characterized through various spectroscopic techniques, including NMR, FT-IR, and mass spectroscopy. Studies have provided insights into the conformation, bonding, and overall structure of these molecules, further contributing to the understanding of their chemical behavior (Zheng et al., 2010).
Chemical Reactions and Properties
Pyrazole-4-carboxamides undergo a variety of chemical reactions, demonstrating their reactivity and potential for further functionalization. Research into these reactions has revealed the conditions under which these compounds can form bonds, undergo substitutions, or participate in cyclization reactions, contributing to the versatility of pyrazole-4-carboxamide derivatives in chemical synthesis (Zhao et al., 2017).
Physical Properties Analysis
The physical properties of "N-[2-(1H-pyrazol-1-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide" and related compounds, such as solubility, melting point, and stability, are crucial for their application and handling. These properties are determined through empirical testing and contribute to the compound's profile for potential use in various fields (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, potential for interaction with biological molecules, and the ability to undergo specific reactions, are essential for understanding the utility of pyrazole-4-carboxamide derivatives. Studies have examined these compounds' behavior in biological systems, their potential as inhibitors or activators of biological pathways, and their reactivity towards various chemical reagents (Allan et al., 2009).
Aplicaciones Científicas De Investigación
Synthesis and Mechanistic Studies
Research has been conducted on the synthesis and mechanism of compounds with structures similar to N-[2-(1H-pyrazol-1-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide. For instance, the study by Ledenyova et al. (2018) explored the unexpected reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, revealing an ANRORC rearrangement followed by N-formylation, resulting in novel formamides confirmed by X-ray analysis (Ledenyova et al., 2018).
Antimicrobial and Antituberculosis Activity
Compounds bearing the thiazole and pyrazole moieties have been evaluated for their antimicrobial and antituberculosis activity. A study by Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors, showcasing the potential of these compounds in combating tuberculosis with minimal cytotoxicity (Jeankumar et al., 2013).
Nematocidal and Fungicidal Applications
Research into the application of pyrazole carboxamide derivatives in agrochemicals has shown that these compounds exhibit notable nematocidal activity. Zhao et al. (2017) synthesized a series of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide compounds demonstrating good nematocidal activity against M. incognita, although they displayed weak fungicidal activity (Zhao et al., 2017).
Chemical Library Development
In the pursuit of novel bioactive compounds, Donohue et al. (2002) prepared a library of 422 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides, demonstrating the utility of such libraries in identifying compounds with potential biological activities (Donohue et al., 2002).
Anticancer Research
The exploration of pyrazole and thiazole derivatives in anticancer research has yielded promising compounds. For example, Senthilkumar et al. (2021) synthesized and characterized a new organic compound for antibacterial, antifungal, and anticancer evaluation, highlighting the therapeutic potential of these chemical frameworks in cancer treatment (Senthilkumar et al., 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-pyrazol-1-ylethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4OS/c17-16(18,19)12-4-2-11(3-5-12)15-22-13(10-25-15)14(24)20-7-9-23-8-1-6-21-23/h1-6,8,10H,7,9H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJVZZWAKZRNID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCNC(=O)C2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-pyrazol-1-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B5551867.png)



![2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5551903.png)
![N-propyl-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5551908.png)



![(1S*,5R*)-3-methyl-6-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5551934.png)
![N-[3-(2-ethyl-1-piperidinyl)propyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5551946.png)


![8-chloro-2-(2-furyl)-4-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]quinoline hydrochloride](/img/structure/B5551975.png)